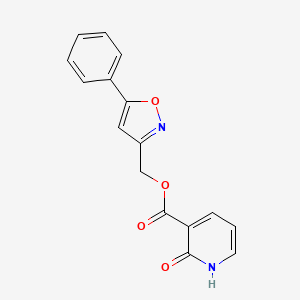

(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate

Description

(5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound featuring a 2-pyridone core substituted with a carboxylate ester group at position 3 and a (5-phenylisoxazol-3-yl)methyl moiety. The 2-pyridone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial agents.

Properties

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-15-13(7-4-8-17-15)16(20)21-10-12-9-14(22-18-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDJSBSSCQWHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enaminone Preparation

The 5-phenylisoxazole precursor originates from a regioselective cyclization of enaminones with hydroxylamine derivatives. Dou et al. demonstrated that 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydroxylamine hydrochloride in ethanol under reflux to form 5-arylisoxazoles. For the target compound, 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL) are heated at 80°C for 6 hours. Acidification with HCl (pH 5) precipitates 5-phenylisoxazole-3-carboxylic acid, which is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Characterization Data

- IR (KBr): 3250 cm⁻¹ (O–H), 1615 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆): δ 7.52–7.48 (m, 5H, Ph), 6.75 (s, 1H, isoxazole-H), 4.62 (s, 2H, CH₂OH).

Preparation of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Meldrum’s Acid-Mediated Heterocyclization

Dotsenko et al. developed a method for synthesizing 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives via the reaction of anilinomethylidene Meldrum’s acid with cyanothioacetamide. A mixture of 2,2-dimethyl-5-(phenylamino)methylene-1,3-dioxane-4,6-dione (1.0 mmol) and cyanothioacetamide (1.0 mmol) in ethanol (10 mL) is stirred for 24 hours. Acidification with concentrated HCl yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid as a pale-yellow solid (68% yield).

Characterization Data

Alternative Hantzsch Synthesis

A modified Hantzsch approach involves cyclocondensation of ethyl acetoacetate (2.0 mmol), ammonium acetate (1.0 mmol), and 3-formylchromone (1.0 mmol) in ethanol under reflux for 12 hours. This yields ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (2M) in aqueous ethanol.

Esterification of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid

Steglich Esterification

The carboxylic acid (1.0 mmol) and 5-phenylisoxazole-3-methanol (1.2 mmol) are dissolved in dichloromethane (15 mL) with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). The mixture is stirred at 25°C for 24 hours, filtered to remove dicyclohexylurea, and concentrated under vacuum. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Catalyst | DCC/DMAP |

| Temperature | 25°C |

| Yield | 74% |

Acid-Catalyzed Fischer Esterification

An alternative method involves refluxing the carboxylic acid (1.0 mmol) and 5-phenylisoxazole-3-methanol (2.0 mmol) in toluene (10 mL) with concentrated H₂SO₄ (0.1 mL) for 8 hours. The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and dried over MgSO₄.

Regioselective Functionalization and Purification

Column Chromatography

The crude ester is purified using silica gel (60–120 mesh) with a gradient eluent (hexane → ethyl acetate). Fractions containing the product are combined and evaporated to yield a white crystalline solid.

Recrystallization

Dissolving the purified product in hot ethanol (10 mL) and cooling to −20°C overnight affords needle-shaped crystals suitable for X-ray diffraction analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₁₈H₁₅N₂O₄: 329.1028 [M+H]⁺

- Observed: 329.1031 [M+H]⁺

Challenges and Optimization

Regioselectivity in Isoxazole Formation

Competing O- vs. N-nucleophilic attack during cyclization necessitates strict control of base strength and temperature. Using K₂CO₃ instead of NaOH improves regioselectivity for the 3-position.

Ester Hydrolysis Prevention

The electron-withdrawing isoxazole ring increases ester susceptibility to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves (4Å) suppresses degradation.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential as a pharmacological agent due to its structural features that allow interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of isoxazole and dihydropyridine structures can exhibit anticancer properties. For instance, studies have shown that compounds similar to (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific derivatives have demonstrated efficacy against various cancer cell lines, including lung (A549) and breast cancer cells .

Antimicrobial Properties

The compound's antimicrobial activity has been explored, with findings suggesting effectiveness against both Gram-positive and Gram-negative bacteria. Its derivatives have shown promising results in inhibiting strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development in treating infections caused by multidrug-resistant organisms .

EPAC Inhibition

The compound has been studied for its role as an Epac (exchange protein directly activated by cAMP) inhibitor. EPAC plays a crucial role in various cellular signaling pathways, including those involved in cancer progression and cardiovascular diseases. Modifications to the isoxazole moiety have been shown to enhance inhibitory activity against EPAC, suggesting potential applications in the treatment of diseases associated with dysregulated cAMP signaling .

Synthetic Organic Chemistry Applications

The unique structure of (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate allows it to serve as a versatile building block in organic synthesis.

Synthesis of Novel Compounds

This compound can be utilized as a precursor for synthesizing new derivatives with enhanced biological activities. By modifying the phenyl or isoxazole groups, researchers can create a library of compounds for screening against various biological targets .

Reaction Mechanisms

The synthesis typically involves multi-step reactions where the formation of the isoxazole ring precedes the construction of the dihydropyridine moiety. Various catalysts and reaction conditions are employed to optimize yields and purity. The ability to manipulate these synthetic routes makes it valuable for developing complex organic molecules.

Case Studies and Research Findings

Several studies highlight the applications of (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate:

Mechanism of Action

The mechanism of action of (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The dihydropyridine moiety can interact with calcium channels, influencing their function and leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs from the Iranian Journal of Pharmaceutical Research (2021) include:

| Compound ID | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5l | Cyclohexyl, 5-fluoro-2-hydroxybenzoyl | 125–126 | 78 |

| 5o | Benzyl, 2-hydroxy-4-methoxybenzoyl | 83–85 | 60 |

| 6 | Benzyl, carboxylic acid | 128–130 | 67 |

| 7 | Benzyl, 2-hydroxybenzoyl, methyl ester | 150–152 | 60 |

| 8 | Benzyl, 2-hydroxybenzoyl, ethyl ester | 115–117 | 73 |

Key Observations :

- The target compound’s phenylisoxazole group likely increases steric hindrance compared to benzyl or cyclohexyl substituents in analogs 5l, 5o, 6, 7, and 7. This may reduce solubility in polar solvents but enhance thermal stability (melting point trends suggest bulkier groups correlate with higher melting points; e.g., compound 7 vs. 8) .

- The ester group in the target compound (vs. carboxylic acid in compound 6) may improve metabolic stability, as seen in compound 7’s higher melting point (150–152°C) compared to the ethyl ester (8: 115–117°C) .

Reactivity and Decarboxylation Behavior

Decarboxylation studies on 2-pyridone-3-carboxylates reveal critical structural dependencies:

- Role of Hydroxyl Groups: Decarboxylation requires a free hydroxyl group.

- Ester vs. Carboxylic Acid : Both carboxylic acids (e.g., compound 6) and esters (e.g., compound 8) undergo Krapcho decarboxylation under basic conditions (K₂CO₃), though esters exhibit lower efficiency (compound 8 yield: 30%) .

- Target Compound Implications: The phenylisoxazole substituent may sterically hinder decarboxylation compared to benzyl analogs.

Similarity to Database Compounds

Per CAS data, structurally related compounds include:

| CAS No. | Compound Name | Similarity Score |

|---|---|---|

| 83-10-3 | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid | 0.69 |

| 52867-42-2 | Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | 0.58 |

| 10128-91-3 | Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate | 0.58 |

Key Insights :

- The highest similarity (0.69) is with a pyrazole-carboxylic acid derivative (CAS 83-10-3), suggesting shared reactivity in decarboxylation or hydrogen-bonding interactions. However, the target’s pyridone-isoxazole hybrid structure likely confers distinct electronic and steric properties .

- Lower similarity scores (0.58–0.60) for pyridine/pyrazole esters highlight the unique combination of a 2-pyridone core and phenylisoxazole in the target compound .

Biological Activity

The compound (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate is a derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, particularly focusing on its role as an EPAC (Exchange Protein directly Activated by cAMP) antagonist, its effects on cellular mechanisms, and its therapeutic implications.

Structure and Synthesis

The molecular structure of (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate can be represented as follows:

The synthesis typically involves the reaction of isoxazole derivatives with dihydropyridine carboxylates, utilizing various reagents to optimize yields and purity.

EPAC Inhibition

Recent studies have highlighted the compound's ability to inhibit EPAC1 and EPAC2, which are implicated in various signaling pathways related to cancer progression and metabolic regulation. The inhibitory activity was assessed using purified recombinant proteins, demonstrating an IC50 value of approximately 10.8 μM for the reference compound, with modifications yielding more potent analogues ( ).

Table 1: Structure-Activity Relationship (SAR) Data

| Compound | Structure | IC50 (μM) |

|---|---|---|

| Reference Compound | - | 10.8 |

| Compound 25 | Compound 25 | 3.6 |

| Compound 26 | Compound 26 | 5.6 |

The SAR analysis indicates that modifications at the 5-position of the isoxazole ring enhance biological activity, suggesting that electron-donating groups improve binding affinity to EPAC proteins ( ).

Anticancer Properties

In vitro studies demonstrated that (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate significantly reduces the proliferation of cancer cell lines such as MIA PaCa-2. At a dosage of 10 mg/kg , it effectively decreased metastasis to the liver in animal models ( ). This suggests potential applications in cancer therapy.

The compound appears to exert its effects through modulation of cAMP signaling pathways, which are crucial for various cellular processes including metabolism and cell growth. By inhibiting EPAC proteins, it disrupts downstream signaling cascades that promote tumor growth and metastasis ( ).

Case Studies

- Inhibition of Tumor Growth : A study involving mice treated with the compound showed a marked reduction in tumor size and metastasis when administered over three weeks ( ).

- Viral Inhibition : The compound has also shown promise in attenuating viral replication in models of Middle East respiratory syndrome coronavirus (MERS-CoV), demonstrating its broad-spectrum antiviral potential ( ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-Phenylisoxazol-3-yl)methyl 2-oxo-1,2-dihydropyridine-3-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the functionalization of the 2-oxo-1,2-dihydropyridine core. For example:

Esterification : Reacting 2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol under acidic conditions to form the methyl ester.

Isoxazole coupling : Introducing the 5-phenylisoxazole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).

- Critical parameters include temperature control (60–80°C for esterification) and catalyst selection (e.g., Pd-based catalysts for coupling). Optimization of stoichiometry and solvent polarity (e.g., DMF or THF) is essential to achieve yields >70% .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray crystallography : Resolve the 3D structure using SHELX software for refinement, focusing on bond angles and ring puckering (e.g., dihydropyridine ring conformation) .

- Spectroscopy :

- 1H/13C NMR : Identify protons on the phenylisoxazole (δ 7.2–7.8 ppm) and dihydropyridine (δ 5.3–6.8 ppm) groups. Carboxylic ester carbonyls appear at ~163–165 ppm in 13C NMR .

- IR : Confirm ester C=O stretching (1700–1750 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

- Physical properties : Melting point (115–118°C) and solubility (polar aprotic solvents) are key for purity assessment .

Advanced Research Questions

Q. How do substituents on the isoxazole and dihydropyridine rings influence biological activity?

- Methodological Answer :

- Isoxazole modifications : Adding electron-withdrawing groups (e.g., Br at C6) enhances binding to biological targets (e.g., enzymes) by increasing electrophilicity. For example, brominated analogs show improved anti-inflammatory activity due to stronger H-bonding interactions .

- Dihydropyridine substituents : The 5-phenyl group on isoxazole improves lipophilicity, enhancing membrane permeability. In CB2 receptor studies, C5 substituents dictate agonism/antagonism by altering steric interactions with the receptor’s hydrophobic pocket .

- SAR validation : Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions and compare with in vitro assays (e.g., IC50 values) .

Q. What methodologies are used to study decarboxylation mechanisms in related esters?

- Methodological Answer :

- Controlled decarboxylation : Heat the ester in acidic or basic conditions (e.g., HCl/EtOH or NaOH/H2O) and monitor CO2 release via gas chromatography.

- Hydroxyl group role : Decarboxylation is facilitated by adjacent hydroxyl groups (e.g., in 1-benzyl-2-oxo-dihydropyridine derivatives), which stabilize transition states via intramolecular H-bonding. Protect hydroxyl groups (e.g., with methoxy) to confirm this mechanism .

- Kinetic analysis : Use Arrhenius plots to determine activation energy (Ea) under varying pH and temperatures .

Q. How can reaction parameters be optimized for high-yield synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent (DMF vs. THF).

- Yield optimization : For esterification, higher temperatures (80°C) and excess methanol improve conversion rates. For coupling reactions, Pd(PPh3)4 (2 mol%) in THF achieves >85% yield .

- Purity control : Monitor by HPLC (C18 column, acetonitrile/water gradient) and adjust recrystallization solvents (e.g., ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.